molecular formula C7H10N4O3S2 B5314650 N-{5-[(allylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide

N-{5-[(allylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide

Cat. No. B5314650
M. Wt: 262.3 g/mol
InChI Key: ZWGVAGPEYDIGCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{5-[(allylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide, also known as ATS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. ATS is a thiadiazole derivative that has been synthesized using various methods. Its unique chemical structure has led to its use in scientific research, particularly in the field of biochemistry.

Mechanism of Action

The mechanism of action of N-{5-[(allylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide is not fully understood. It is believed to inhibit the activity of carbonic anhydrase by binding to the active site of the enzyme. N-{5-[(allylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-{5-[(allylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide has been shown to have various biochemical and physiological effects. It has been shown to decrease the pH of cancer cells, leading to apoptosis. N-{5-[(allylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest. In addition, N-{5-[(allylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide has been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

N-{5-[(allylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. It has also been shown to have low toxicity in vitro and in vivo. However, one limitation of N-{5-[(allylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide is its solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on N-{5-[(allylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide. One area of interest is its potential as an anticancer agent. Further studies are needed to determine its efficacy in vivo and to identify the mechanisms underlying its anticancer effects. N-{5-[(allylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide also has potential applications in the treatment of other diseases, such as glaucoma and epilepsy. Further research is needed to determine its efficacy in these areas. In addition, N-{5-[(allylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide has potential applications in the field of materials science, particularly in the synthesis of new materials with unique properties.

Synthesis Methods

The synthesis of N-{5-[(allylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide can be achieved using various methods, including the reaction of allylamine with chlorosulfonic acid to form N-(allylsulfamoyl) allylamine. This intermediate is then reacted with thiosemicarbazide to form the desired product, N-{5-[(allylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide. Another method involves the reaction of 2-amino-5-mercapto-1,3,4-thiadiazole with acetic anhydride to form N-{5-[(allylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide.

Scientific Research Applications

N-{5-[(allylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide has been used in various scientific research applications, particularly in the field of biochemistry. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in regulating acid-base balance in the body. N-{5-[(allylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide has also been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo.

properties

IUPAC Name

N-[5-(prop-2-enylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O3S2/c1-3-4-8-16(13,14)7-11-10-6(15-7)9-5(2)12/h3,8H,1,4H2,2H3,(H,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWGVAGPEYDIGCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)S(=O)(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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